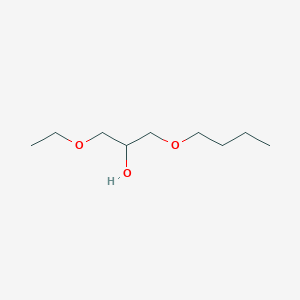

2-Propanol, 1-butoxy-3-ethoxy-

Description

Structural Classification within Glycol Ethers and Glycerol (B35011) Derivatives

From a structural standpoint, 1-n-butoxy-3-ethoxy-2-propanol is classified as both a glycol ether and a glycerol derivative. It is fundamentally a derivative of propan-1,2,3-triol, more commonly known as glycerol, where the hydroxyl groups at the 1 and 3 positions are replaced by ethoxy and n-butoxy groups, respectively. This makes it an unsymmetrical 1,3-dialkoxy-2-propanol.

This classification is significant because glycerol is a readily available and renewable feedstock, making its derivatives attractive from a green chemistry perspective. researchgate.netcsic.es The dual ether linkages and the remaining secondary hydroxyl group on the central carbon give the molecule a combination of polar and non-polar characteristics. This amphiphilic nature is a key determinant of its physical properties and potential uses as a solvent or coupling agent. iarc.fr

The general family of glycol ethers is known for its use in surface coatings, inks, and cleaning formulations. iarc.fr The specific properties of each glycol ether are determined by the nature of the alkyl groups attached. By having both an ethoxy and a butoxy group, 1-n-butoxy-3-ethoxy-2-propanol possesses a unique balance of hydrophilicity and hydrophobicity compared to its symmetrical counterparts like 1,3-diethoxy-2-propanol (B53937) or 1,3-dibutoxy-2-propanol.

Table 1: Physicochemical Properties of 1-n-Butoxy-3-ethoxy-2-Propanol and Related Compounds

Since specific experimental data for 1-n-butoxy-3-ethoxy-2-propanol is not widely published, the following table presents estimated values based on trends observed in the family of 1,3-dialkoxy-2-propanols. For comparison, data for related, well-documented compounds are included.

| Property | 1-Butoxy-2-propanol (B1222761) | 1,3-Diethoxy-2-propanol (Symmetrical) | 1-n-Butoxy-3-ethoxy-2-Propanol (Unsymmetrical) |

| CAS Number | 5131-66-8 chemeo.com | 626-88-0 | Not Available |

| Molecular Formula | C₇H₁₆O₂ nih.gov | C₇H₁₆O₃ | C₉H₂₀O₃ |

| Molecular Weight | 132.20 g/mol nih.gov | 148.20 g/mol | 176.25 g/mol nih.gov |

| Boiling Point | ~171 °C iarc.fr | ~191 °C | Estimated: ~210-225 °C |

| Classification | Propylene (B89431) Glycol Ether iarc.fr | Glyceryl Diether | Glyceryl Diether researchgate.net |

Note: The properties for 1-n-Butoxy-3-ethoxy-2-Propanol are estimated based on structure-property relationships within its chemical family. The molecular weight is calculated from its formula.

Historical Context and Evolution of Research Interest in Functionalized Propanols

The study of propanols dates back to the 19th century, with 1-propanol (B7761284) being discovered in 1853. wikipedia.org Initial research focused on simple alcohols like 1-propanol and 2-propanol (isopropanol), which found widespread use as solvents and chemical intermediates. researchgate.netnih.gov The concept of "functionalization"—the process of adding functional groups to a molecule to modify its properties—drove the evolution of alcohol chemistry. pressbooks.pub

Interest in more complex structures like glycol ethers grew throughout the 20th century as industries required solvents with specific performance characteristics, such as evaporation rate, solubility, and coupling ability. iarc.fr The synthesis of ether derivatives of glycerol, in particular, has been a subject of study for decades, often utilizing the Williamson ether synthesis or catalytic dehydration of alcohols. researchgate.net

More recently, the focus has shifted towards sustainability and green chemistry. This has revitalized research into glycerol-based chemicals. researchgate.net The development of efficient, scalable methods for producing non-symmetric glyceryl diethers, such as 1-n-butoxy-3-ethoxy-2-propanol, is a modern research goal. csic.es These synthetic efforts often start from glycerol precursors like epichlorohydrin (B41342) and employ tandem catalytic processes to achieve the desired unsymmetrical structure. csic.es

Current Research Landscape and Academic Significance

The academic significance of 1-n-butoxy-3-ethoxy-2-propanol lies within the broader investigation of functionalized glycerol derivatives as sustainable chemicals. researchgate.net Current research is heavily focused on the synthesis and characterization of families of both symmetrical and unsymmetrical glyceryl ethers to create a portfolio of "designer solvents." researchgate.netcsic.es

Detailed Research Findings:

Synthesis Methodologies: Researchers have developed tandem acid/base catalyzed processes to synthesize non-symmetric glyceryl diethers with high yields and selectivity. csic.es These methods often use inexpensive and recoverable heterogeneous catalysts, aligning with green chemistry principles. The synthesis involves reacting a glycerol building block like epichlorohydrin sequentially with two different alcohols. csic.es

Solvent Properties: The molecular diversity within the 1,3-dialkoxy-2-propanol family leads to significant variations in polarity and hydrophobicity. researchgate.net This allows for the fine-tuning of solvent properties to replace conventional, often more toxic and volatile, organic solvents. The presence of both ethoxy and butoxy groups in 1-n-butoxy-3-ethoxy-2-propanol is expected to provide a unique balance, making it potentially useful in formulations where both water and oil solubility are required.

Applications in Materials Science: Functionalized propanols and related ethers are being explored for creating novel materials. For instance, the functionalization of surfaces with such molecules can alter properties like wettability. researchgate.net While not studied directly with 1-n-butoxy-3-ethoxy-2-propanol, related research shows that the hydroxyl group on functionalized propanols can serve as a reactive site for grafting onto surfaces or polymerizing into new materials. pressbooks.pubresearchgate.net

The ongoing exploration of these compounds contributes valuable knowledge to structure-property relationships, catalysis, and sustainable chemical design. The tailored nature of unsymmetrical ethers like 1-n-butoxy-3-ethoxy-2-propanol makes them promising candidates for future applications in advanced materials, specialty cleaning agents, and as environmentally benign reaction media.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-3-ethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-3-5-6-12-8-9(10)7-11-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQUQIDOQQLAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(COCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432796 | |

| Record name | 2-Propanol, 1-butoxy-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-52-8 | |

| Record name | 2-Propanol, 1-butoxy-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 N Butoxy 3 Ethoxy 2 Propanol

Alkoxylation Reaction Pathways and Catalysis

Alkoxylation, the reaction of an alkylene oxide with a compound containing an active hydrogen atom, such as an alcohol, is a fundamental method for the synthesis of glycol ethers. google.comjustia.com For the preparation of 1-n-butoxy-3-ethoxy-2-propanol, this involves the sequential or simultaneous reaction of propylene (B89431) oxide with n-butanol and ethanol (B145695).

Reaction of Propylene Oxide with Alcohols under Controlled Conditions

The synthesis of propylene glycol ethers, such as 1-n-butoxy-3-ethoxy-2-propanol, is typically achieved by reacting propylene oxide with the corresponding alcohols, in this case, n-butanol and ethanol. cjcatal.comresearchgate.net This reaction is generally carried out under controlled temperature and pressure conditions to ensure the desired product selectivity and to manage the exothermic nature of the reaction. acs.orggoogle.com The reaction can be catalyzed by both acidic and basic catalysts. google.com However, basic catalysts are often preferred as they lead to higher selectivity for the α-isomer (secondary alcohol), which is the desired regioisomer for 1-n-butoxy-3-ethoxy-2-propanol. google.com

Commonly used basic catalysts include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), as well as alkali metal methoxides. google.comacs.org The reaction temperature for the synthesis of propylene glycol ethers typically ranges from 100 to 180 °C, with pressures between 3 and 4.5 MPa. acs.org The molar ratio of the alcohol to propylene oxide is a critical parameter that influences the reaction outcome. cjcatal.comresearchgate.net

The synthesis can proceed in a stepwise manner. For instance, propylene glycol can be first reacted with either n-butanol or ethanol to form the corresponding monoether, which is then further reacted with the second alcohol. Alternatively, a mixture of both alcohols can be reacted with propylene oxide. The specific sequence and reaction conditions will influence the final product distribution and the yield of 1-n-butoxy-3-ethoxy-2-propanol.

Interactive Data Table: Reaction Parameters for Propylene Glycol Ether Synthesis

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 100 - 180 °C acs.org | Higher temperatures increase reaction rate but can lead to side reactions and reduced selectivity. |

| Pressure | 3 - 4.5 MPa acs.org | Maintained to keep reactants in the liquid phase and to control the exothermic reaction. |

| Catalyst | Basic (e.g., KOH, NaOH) google.comacs.org | Promotes the formation of the desired α-isomer. google.com |

| Alcohol/Propylene Oxide Molar Ratio | Variable cjcatal.comresearchgate.net | Affects the degree of alkoxylation and the formation of polyglycol ethers. |

Mechanistic Insights into Etherification Processes

The etherification of propylene oxide with alcohols under basic catalysis proceeds through a nucleophilic ring-opening mechanism. The process is initiated by the deprotonation of the alcohol (ROH) by the basic catalyst (e.g., OH⁻) to form an alkoxide ion (RO⁻). This alkoxide is a potent nucleophile.

The propylene oxide molecule, an epoxide, has a strained three-membered ring. The carbon atoms of the ring are electrophilic. The alkoxide ion then attacks one of the carbon atoms of the epoxide ring. In the case of propylene oxide, there are two possible sites for nucleophilic attack: the primary carbon (C1) and the secondary carbon (C2).

Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered primary carbon atom (an SN2-type reaction), leading to the formation of a secondary alcohol. This is why basic catalysis favors the formation of the α-isomer (1-alkoxy-2-propanol). google.com

The reaction can be described by the following steps:

Alkoxide Formation: ROH + B⁻ ⇌ RO⁻ + BH

Nucleophilic Attack: The alkoxide (RO⁻) attacks the primary carbon of the propylene oxide ring.

Ring-Opening: The carbon-oxygen bond of the epoxide ring breaks, and a new ether linkage is formed.

Protonation: The resulting alkoxide intermediate is protonated by a proton source in the reaction mixture (e.g., another alcohol molecule) to yield the final propylene glycol ether product and regenerate the alkoxide catalyst.

A proposed electrophilic-nucleophilic dual activation mechanism has also been suggested when using certain ionic liquid catalysts, which can enhance catalytic efficiency compared to traditional basic catalysts like NaOH. cjcatal.comresearchgate.net

Role of Solid-Resin Etherification Catalysts

In recent years, solid-resin catalysts have emerged as a more environmentally friendly and process-efficient alternative to traditional homogeneous basic catalysts for the synthesis of propylene glycol ethers. mdpi.com These heterogeneous catalysts, such as acidic or basic ion-exchange resins, offer several advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for catalyst recycling and reuse. mdpi.compreprints.org

For the synthesis of propylene glycol ethers, both solid acid and solid base catalysts can be employed. Acidic ion-exchange resins, like Amberlyst-15, can effectively catalyze the etherification reaction. mdpi.compreprints.org These catalysts possess sulfonic acid groups (-SO₃H) that can protonate the oxygen atom of the propylene oxide ring, activating it for nucleophilic attack by the alcohol. However, acidic catalysis can sometimes lead to lower selectivity and the formation of byproducts. google.com

Solid basic catalysts, such as hydrotalcite-like compounds and anion exchange resins, are also effective. google.comgoogle.comresearchgate.net These catalysts can promote the formation of the desired α-isomer, similar to homogeneous basic catalysts. google.com For instance, Mg/Al/V mixed oxides derived from hydrotalcites have shown high activity and selectivity in the alkoxylation of n-butanol with ethylene (B1197577) oxide. researchgate.net The use of a solid alkali catalyst with a specific MgaAlb(OH)2a+3b composition has been reported to achieve high conversion of propylene oxide (>90%) and high selectivity for propylene glycol ether (>93%), with an isomer ratio (primary ether to secondary ether) of up to 95:5. google.com

The performance of solid-resin catalysts can be influenced by factors such as their pore structure, surface area, and the nature and density of the active sites. The choice of catalyst depends on the specific reaction conditions and the desired product characteristics.

Transesterification Processes Utilizing Polyol Precursors

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. hielscher.comgoogle.com While more commonly associated with the production of biodiesel and polyols from triglycerides, the principles of transesterification can be applied to the synthesis of ethers. hielscher.comgoogle.comugm.ac.idnih.gov In the context of producing 1-n-butoxy-3-ethoxy-2-propanol, a polyol precursor, such as a glycerol (B35011) derivative, could theoretically be used.

The general process involves reacting a suitable polyol ester with n-butanol and ethanol in the presence of a catalyst. The butoxy and ethoxy groups would replace the original ester groups on the glycerol backbone. However, this is not a direct or common method for synthesizing this specific compound.

A more relevant application of transesterification in this context is in the production of the precursor alcohols or in related polyol synthesis. For example, transesterification of vegetable oils with methanol (B129727) is a common method for producing fatty acid methyl esters and glycerol. google.com This glycerol can then be used as a starting material for various chemical syntheses.

Ultrasound has been shown to enhance transesterification reactions by providing the necessary activation energy and overcoming mass transfer limitations, leading to faster reaction rates and higher yields. hielscher.com

Williamson Ether Synthesis Approaches and Alkylating Agents

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comyoutube.comvaia.comgoogle.com It is an SN2 reaction involving the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group. masterorganicchemistry.comvaia.com

To synthesize 1-n-butoxy-3-ethoxy-2-propanol via the Williamson ether synthesis, a multi-step approach would be necessary. One possible pathway could involve:

Starting Material: A suitable three-carbon diol with one protected hydroxyl group, for example, 3-butoxy-1,2-propanediol or 3-ethoxy-1,2-propanediol.

Formation of the Alkoxide: The unprotected hydroxyl group of the starting diol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide is then reacted with an appropriate alkylating agent.

If starting with 3-butoxy-1,2-propanediol, the alkylating agent would be an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another ethylating agent with a good leaving group (e.g., diethyl sulfate).

If starting with 3-ethoxy-1,2-propanediol, the alkylating agent would be a butyl halide (e.g., n-butyl bromide).

The choice of the alkylating agent is crucial. Primary alkyl halides are preferred to minimize the competing elimination reaction (E2). masterorganicchemistry.com Tertiary alkyl halides are unsuitable as they primarily undergo elimination. masterorganicchemistry.com

An alternative Williamson-type approach could start from a compound like 1-chloro-3-ethoxy-2-propanol or 1-chloro-3-butoxy-2-propanol. The hydroxyl group would be deprotonated to form the alkoxide, which would then be reacted with the appropriate alcohol (n-butanol or ethanol) to form the final product.

Isomeric Control and Stereoselective Synthesis Strategies

The synthesis of 1-n-butoxy-3-ethoxy-2-propanol presents challenges in terms of both regioselectivity and stereoselectivity.

Regiocontrol: The primary challenge in the alkoxylation of propylene oxide is controlling the position of the ether linkages. As discussed in section 2.1.2, basic catalysis favors the formation of the α-isomer (1-alkoxy-2-propanol) due to the SN2 attack at the less hindered carbon atom of the epoxide ring. google.com The use of specific solid catalysts, such as certain hydrotalcites, can further enhance the selectivity for the desired regioisomer. google.com In contrast, acidic catalysis can lead to a mixture of α and β isomers. google.com

Stereocontrol: The central carbon atom (C2) of 1-n-butoxy-3-ethoxy-2-propanol is a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-1-n-butoxy-3-ethoxy-2-propanol. Achieving stereoselective synthesis would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, starting with an enantiomerically pure form of propylene oxide would lead to a stereospecific ring-opening and the formation of a single enantiomer of the final product. The hydrolytic kinetic resolution of racemic propylene oxide using a Co(III)-salen catalyst is a known method to obtain the separated enantiomers. wikipedia.org

Alternatively, stereoselective synthesis could potentially be achieved using chiral catalysts. For example, cobalt salt catalysts with chirality have been used for the stereoselective ring-opening etherification of 1,2-epoxyhexane. google.com Similarly, metal complexes with asymmetric structures have been employed as catalysts for the synthesis of propylene glycol monomethyl ether. google.com While not specifically reported for 1-n-butoxy-3-ethoxy-2-propanol, these approaches suggest that the development of suitable chiral catalysts could enable the stereoselective synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The sustainable synthesis of 1-n-butoxy-3-ethoxy-2-propanol aligns with several key principles of green chemistry. The most prominent is the use of a renewable feedstock, glycerol, which is a byproduct of the biodiesel industry. nih.gov This approach minimizes waste and creates a value-added product from a low-cost starting material.

Another critical green chemistry principle is the use of heterogeneous catalysts. These catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), zeolites (e.g., β-zeolite), and mixed metal oxides, are preferred over traditional homogeneous acid catalysts like sulfuric acid. rtu.lvresearchgate.netscispace.comuni-rostock.desciepub.com The advantages of heterogeneous catalysts include ease of separation from the reaction mixture, reusability, and reduced corrosion and environmental impact. rtu.lv For instance, Amberlyst catalysts have been shown to be reusable after simple washing and drying without significant loss of activity. rtu.lv

The direct synthesis of the mixed ether 1-n-butoxy-3-ethoxy-2-propanol from glycerol would likely involve a sequential or one-pot reaction with both butanol and ethanol. A plausible sustainable route would involve the acid-catalyzed etherification of glycerol. Given the different reactivities of butanol and ethanol, a stepwise approach might be necessary to achieve the desired mixed ether with high selectivity. For example, glycerol could first be reacted with butanol to form 1-butoxy-2,3-propanediol, which would then be reacted with ethanol in a second step to yield the final product. The use of a solvent may be necessary, with greener options like dimethyl carbonate (DMC) being explored, although solvent-free conditions are also being investigated to improve the process's green credentials. scispace.com

Alternative synthetic pathways for glycerol ethers often start from glycerol-derived platform molecules like epichlorohydrin (B41342) or glycidol. csic.esresearchgate.net While these routes can offer high selectivity, they may involve more hazardous intermediates. However, the development of bio-based routes to these intermediates from glycerol itself is an active area of research.

The table below summarizes findings from research on the synthesis of related glycerol ethers, which can be considered indicative for the synthesis of 1-n-butoxy-3-ethoxy-2-propanol.

Interactive Data Table: Catalytic Etherification of Glycerol with Alcohols

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Product/Yield | Reference |

| tert-Butanol | Amberlyst-36 | Not Specified | Not Specified | Not Specified | Monoether (40%) | rtu.lv |

| Ethanol | Amberlyst-36 | 160 | 24 | Not Specified | Monoethyl ether (27%) | mdpi.com |

| n-Butanol | H-beta zeolite | Not Specified | Not Specified | Not Specified | Not Specified | scispace.com |

| tert-Butanol | Amberlyst 15 | 70 | Not Specified | Not Specified | Mixture of ethers | nih.gov |

| Glycerol (self-etherification) | Ca1.6La0.4Al0.6O3 | 250 | 8 | 98 | Diglycerol (53%) | sciepub.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Atmospheric Degradation Pathways of Glycol Ethers

Glycol ethers are released into the atmosphere primarily due to their use as solvents. dss.go.thacs.org Once in the troposphere, they are subject to degradation, mainly through reactions with hydroxyl (OH) radicals, particularly during the day. dss.go.thacs.orgcopernicus.org

Hydroxyl Radical-Initiated Reactions and Kinetics

The dominant atmospheric loss process for glycol ethers is their reaction with OH radicals. dss.go.thacs.org This reaction is initiated by the abstraction of a hydrogen atom from the glycol ether molecule by the highly reactive OH radical. The sites most susceptible to this hydrogen abstraction are the C-H bonds on the carbon atoms adjacent to the ether oxygen atoms and the carbon atom bonded to the hydroxyl group. acs.org

The rate constants for the gas-phase reactions of OH radicals with various glycol ethers have been determined experimentally. For instance, the rate constant for the reaction of OH radicals with 1-butoxy-2-propanol (B1222761) at 296 ± 2 K is (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org For diethylene glycol ethyl ether and diethylene glycol n-butyl ether, the rate constants under the same conditions are (5.72 ± 0.85) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (7.44 ± 0.94) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. acs.org The atmospheric lifetime of these compounds is influenced by these reaction rates, with the dominant loss process for many glycol ethers being their reaction with OH radicals. nih.gov

The reaction of OH radicals with 2-ethoxyethanol (B86334) has been studied to understand the autoxidation pathways of glycol ethers. acs.org This research indicates that the peroxy radicals (RO₂) formed after the initial OH attack can undergo intramolecular H-shifts, competing with bimolecular reactions. acs.org This autoxidation process is a significant pathway leading to the formation of highly oxygenated organic molecules (HOMs). acs.orgku.dk

Formation of Atmospheric Reaction Products and Intermediates

Following the initial H-atom abstraction by an OH radical, the resulting alkyl radical reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The subsequent reactions of this peroxy radical determine the final products. These pathways can include reactions with nitric oxide (NO), hydroperoxyl radicals (HO₂), or other peroxy radicals, as well as unimolecular isomerization and decomposition reactions. researchgate.net

Studies of the OH radical-initiated reactions of similar glycol ethers, such as 1-methoxy-2-propanol (B31579) and 2-butoxyethanol (B58217), in the presence of NO have identified several key products. dss.go.thacs.org For 1-methoxy-2-propanol, the observed products include methyl formate, methoxyacetone, and acetaldehyde (B116499). dss.go.thacs.org For 2-butoxyethanol, the products identified are n-butyl formate, 2-hydroxyethyl formate, propanal, and 3-hydroxybutyl formate. dss.go.thacs.org These products are formed through the decomposition of alkoxy radicals that are generated from the reaction of peroxy radicals with NO. acs.org

The formation of these products can be explained by specific reaction mechanisms. For example, H-atom abstraction from the -OCH₂- group in the butoxy chain would lead to an alkoxy radical that can decompose to form butoxyacetaldehyde (B1201794) and other products. iarc.fr Similarly, abstraction from the ethoxy side would lead to different fragmentation patterns. The majority of the reactions for glycol ethers involve H-atom abstraction from the CH₂ groups adjacent to the ether linkage. acs.org

Table 1: Atmospheric Reaction Products of Selected Glycol Ethers with OH Radicals

| Glycol Ether | Product | Molar Formation Yield |

| 1-Methoxy-2-propanol | Methyl formate | 0.59 ± 0.05 |

| Methoxyacetone | 0.39 ± 0.04 | |

| Acetaldehyde | 0.56 ± 0.07 | |

| 2-Butoxyethanol | n-Butyl formate | 0.57 ± 0.05 |

| 2-Hydroxyethyl formate | 0.22 ± 0.05 | |

| Propanal | 0.21 ± 0.02 | |

| 3-Hydroxybutyl formate | 0.07 ± 0.03 | |

| Organic nitrate | 0.10 ± 0.03 |

Data sourced from studies on the gas-phase reactions of OH radicals with glycol ethers in the presence of NO. dss.go.thacs.org

Oxidation Reactions of the Alcohol Moiety within the Molecular Structure

The secondary alcohol group (-CH(OH)-) in 2-propanol, 1-butoxy-3-ethoxy- is susceptible to oxidation. google.com This reaction typically involves the conversion of the secondary alcohol to a ketone. The oxidation of secondary alcohols can be achieved using various oxidizing agents. lkouniv.ac.innoaa.gov In an industrial setting, the oxidation of secondary alcohols with molecular oxygen in the liquid phase can be used for the production of hydrogen peroxide. google.com

The reaction mechanism for the oxidation of a secondary alcohol generally involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached. This process can be facilitated by a variety of reagents. For example, oxidizing agents convert alcohols to aldehydes or ketones. noaa.gov

Ether Cleavage Mechanisms and Product Analysis

The ether linkages (C-O-C) in 2-propanol, 1-butoxy-3-ethoxy- are generally stable but can be cleaved under specific conditions, most notably in the presence of strong acids. masterorganicchemistry.comlibretexts.org The cleavage of ethers typically requires harsh conditions, such as concentrated hydrohalic acids (HBr or HI) at elevated temperatures. libretexts.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org The first step in the reaction is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com

Sₙ2 Mechanism: If the alkyl groups attached to the ether are primary or secondary, the halide ion (e.g., Br⁻ or I⁻) will attack the less sterically hindered carbon atom, displacing the alcohol. libretexts.org

Sₙ1 Mechanism: If one of the alkyl groups is tertiary, the protonated ether can dissociate to form a stable tertiary carbocation and an alcohol. The carbocation then reacts with the halide ion. masterorganicchemistry.com

For a molecule like 2-propanol, 1-butoxy-3-ethoxy-, which has primary and secondary alkyl groups attached to the ether oxygens, the cleavage would likely proceed through an Sₙ2 mechanism. Cleavage of the butoxy ether linkage would yield butanol and 1-ethoxy-2,3-propanediol. Cleavage of the ethoxy ether linkage would result in ethanol (B145695) and 1-butoxy-2,3-propanediol. Further reaction with excess acid could convert the resulting alcohols to alkyl halides.

Molecular Interactions with Strong Oxidizing Agents and Potential for Peroxide Formation

Ethers, including glycol ethers like 2-propanol, 1-butoxy-3-ethoxy-, are known to react with strong oxidizing agents. lookchem.comnih.gov These reactions can be vigorous and potentially violent. lookchem.com

A significant and hazardous reaction of ethers is the formation of explosive peroxides upon exposure to air and light. dartmouth.eduharvard.edulouisville.edusu.seutexas.edu This process, known as autoxidation, is a free-radical reaction where atmospheric oxygen inserts into a C-H bond adjacent to the ether oxygen. su.se The resulting hydroperoxides and peroxides can be highly unstable and sensitive to shock, heat, or friction, especially upon concentration. dartmouth.edulouisville.eduutexas.edu

The presence of a secondary alcohol group, as in 2-propanol, 1-butoxy-3-ethoxy-, can also contribute to peroxide formation. utexas.edu Factors that accelerate peroxide formation include exposure to light, heat, and the presence of contaminants. louisville.edu To mitigate this hazard, commercial ethers often contain inhibitors, such as butylated hydroxytoluene (BHT), which scavenge free radicals and slow down the rate of peroxide formation. louisville.edu However, these inhibitors can be consumed over time or removed by distillation. louisville.edu

Environmental Transformation and Degradation Pathways

Microbial Biodegradation Studies of Glycol Ethers

The biodegradation of glycol ethers is a key process in their environmental removal. Research has primarily focused on more common ethylene (B1197577) glycol ethers (EGEs) and propylene (B89431) glycol ethers (PGEs), which share structural similarities with 2-Propanol, 1-butoxy-3-ethoxy-.

Numerous bacterial strains capable of utilizing glycol ethers as a source of carbon and energy have been isolated from diverse environments, including soil, activated sludge, and industrial bioreactors. nih.govnih.govnih.gov These microorganisms play a crucial role in the natural attenuation of these compounds.

Studies have successfully isolated and identified several bacterial genera with the ability to degrade various glycol ethers. For instance, a study on 2-butoxyethanol (B58217) (a related ethylene glycol ether) led to the isolation of 11 different bacterial strains from sources like forest soil and biotrickling filters. nih.govnih.govresearchgate.net The majority of these isolates belonged to the genus Pseudomonas, with other identified genera including Hydrogenophaga, Gordonia, and Cupriavidus. nih.govnih.gov

Similarly, research on other glycol ethers has identified strains of Rhodococcus and Xanthobacter as effective degraders. nih.govidsi.md One study noted that a mixed culture of Pseudomonas sp. and Xanthobacter autotrophicus demonstrated improved degradation of several ethylene glycol monoalkyl ethers compared to single-strain cultures. nih.gov However, it is noteworthy that in one study, most isolated strains capable of degrading 2-butoxyethanol were unable to grow on 1-butoxy-2-propanol (B1222761), a structural isomer of a component of the target compound, suggesting that the specific structure of 2-Propanol, 1-butoxy-3-ethoxy- may influence its biodegradability by these strains. nih.govresearchgate.net

Table 1: Examples of Bacterial Strains Involved in Glycol Ether Degradation

| Bacterial Strain | Degraded Compound(s) | Source of Isolation | Reference |

|---|---|---|---|

| Pseudomonas putida BOE100 | 2-Butoxyethanol, 2-Ethoxyethanol (B86334), 2-Propoxyethanol | Bioscrubber | nih.gov |

| Hydrogenophaga pseudoflava BOE3 | 2-Butoxyethanol, 2-Ethoxyethanol, 2-Propoxyethanol | Forest Soil | nih.gov |

| Gordonia terrae BOE5 | 2-Butoxyethanol, Diethyl ether, Di-n-butyl ether | Biotrickling Filter | nih.gov |

| Rhodococcus sp. VOC-5 | 2-Butoxyethanol | Not specified | idsi.mdresearchgate.net |

| Xanthobacter autotrophicus EC 1-2-1 | Ethylene glycol monoethyl and monobutyl ethers | Soil/Activated Sludge | nih.gov |

Proposed Enzymatic Degradation Mechanisms and Metabolic Routes

The aerobic biodegradation of glycol ethers generally proceeds through a common mechanism involving the oxidation of the terminal alcohol group, followed by the cleavage of the ether bond. nih.gov

The initial step is the oxidation of the primary alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid. nih.govresearchgate.net This process is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively. nih.govunil.ch For example, the degradation of 2-butoxyethanol is initiated by its oxidation to 2-butoxyacetic acid (2-BAA). nih.govresearchgate.net

The subsequent and critical step is the cleavage of the ether linkage. In many aerobic bacteria, this is an oxidative cleavage. nih.govresearchgate.net For polyethylene (B3416737) glycol (PEG) degradation, the carboxylated polymer is cleaved by an ether-cleaving enzyme to release a glycol unit and a shortened PEG molecule. nih.gov In the case of 2-butoxyethanol degradation by several Pseudomonas strains, the cleavage of 2-BAA yields glyoxylate (B1226380) and n-butanol. nih.gov The resulting smaller molecules, such as glyoxylate, butanol, and propylene glycol, can then be channeled into central metabolic pathways like the glyoxylate cycle, butanoate metabolism, or pyruvate (B1213749) metabolism for complete mineralization. researchgate.net

Anaerobic degradation pathways have also been identified, particularly for polyethylene glycols. In some strictly anaerobic bacteria, such as Acetobacterium sp., a diol dehydratase-like enzyme cleaves the ether bond, forming an unstable hemiacetal that breaks down to acetaldehyde (B116499). d-nb.info

A second major metabolic route involves O-dealkylation, catalyzed by cytochrome P450 mixed-function oxidases. ecetoc.org This pathway results in the formation of ethylene glycol or propylene glycol and the corresponding alcohol, which are then further metabolized. ecetoc.org

Photochemical Degradation Processes in Environmental Compartments

Once released into the atmosphere, glycol ethers like 2-Propanol, 1-butoxy-3-ethoxy- are subject to photochemical degradation. The primary mechanism for this process is their reaction with photochemically generated hydroxyl radicals (•OH). nih.govresearchgate.net

Studies on various propylene glycol ethers (PGEs) have shown that these vapor-phase reactions lead to relatively short atmospheric half-lives, typically ranging from 5.5 to 34.4 hours. nih.govresearchgate.net For instance, the atmospheric half-life of propylene glycol phenyl ether due to reaction with hydroxyl radicals is estimated to be 3.45 hours. oecd.org Similarly, the half-life of dipropylene glycol methyl ether (DPM) in the air has been measured at 5.3 hours. oecd.org Direct photolysis, where the compound itself absorbs UV radiation and breaks down, can also contribute to degradation, as seen with propylene glycol monomethyl ether acetate (B1210297) (PGMEA). tandfonline.comnih.gov The presence of ozone and water vapor can further accelerate degradation through the formation of highly reactive hydroxyl radicals. tandfonline.com

Biotransformation Kinetics and Metabolite Formation (excluding direct biological effects)

The rate of biotransformation and the types of metabolites formed are crucial for understanding the environmental fate of glycol ethers. Kinetic studies, often using in vitro systems with liver cell fractions or whole cells, provide insight into how quickly these compounds are metabolized.

For propylene glycol ethers, the rate of metabolism tends to increase with the length of the carbon chain. unil.ch The primary metabolites formed during the microbial degradation of glycol ethers are the corresponding alkoxyacetic or alkoxypropionic acids. nih.govecetoc.orgnih.gov For example, the degradation of 2-butoxyethanol produces 2-butoxyacetic acid (2-BAA), n-butanol, and butanoic acid. nih.govresearchgate.net Similarly, ethylene glycol monomethyl ether (EGME) is metabolized to methoxyacetic acid (MAA). nih.gov

In some cases, these acidic metabolites can be "dead-end" products, accumulating in the environment. For instance, the fungus Aspergillus versicolor was found to completely degrade EGME, but resulted in the production of methoxyacetic acid which was not further broken down. nih.govresearchgate.net

Table 2: Common Metabolites from the Biodegradation of Selected Glycol Ethers

| Parent Compound | Key Metabolite(s) | Reference |

|---|---|---|

| Ethylene Glycol Monomethyl Ether (EGME) | Methoxyacetic acid (MAA), Methoxy acetaldehyde (MALD) | nih.gov |

| 2-Butoxyethanol (2-BE) | 2-Butoxyacetic acid (2-BAA), n-Butanol, Butanoic acid | nih.gov |

| Ethylene Glycol Monoethyl Ether | Ethoxyacetic acid | nih.gov |

| Dipropylene Glycol Methyl Ether (DPM) | Propylene glycol methyl ether (PGME), Dipropylene glycol, Sulfate and glucuronide conjugates | oecd.org |

| 1,2-Propylene glycol dimethyl ether (PGDME) | 1-methoxy-2-propanol (B31579) (PGME), 2-methoxypropionic acid (2-MPA) | europa.eu |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide fundamental information about the molecular architecture and functional groups present in 1-butoxy-3-ethoxy-2-propanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-butoxy-3-ethoxy-2-propanol, offering detailed insights into the connectivity and chemical environment of each atom.

¹H-NMR: The proton NMR spectrum provides distinct signals for the various protons in the molecule. Based on studies of 1-Butoxy-3-ethoxypropan-2-ol, the expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows: The proton of the hydroxyl group (-OH) typically appears as a doublet. The protons of the methylene (B1212753) and methine groups in the propanol (B110389) backbone and the alkoxy chains show complex multiplets and triplets in the δ 3.2-3.7 ppm range. The terminal methyl groups of the ethoxy and butoxy chains appear as triplets further upfield. doi.org

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom. For 1-Butoxy-3-ethoxypropan-2-ol, distinct peaks are observed for the carbons in the butoxy, ethoxy, and propanol moieties. doi.org The chemical shifts confirm the presence of the different carbon environments, such as the CH, CH₂, and CH₃ groups attached to oxygen atoms. doi.org

Detailed spectral data from the analysis of 1-Butoxy-3-ethoxypropan-2-ol in DMSO-d₆ are presented below. doi.org

Table 1: ¹H-NMR and ¹³C-NMR Data for 1-Butoxy-3-ethoxypropan-2-ol

| Assignment | ¹H-NMR (δ, ppm, J Hz) | ¹³C-NMR (δ, ppm) |

| OH-2 | 4.74 (d, 1H, J = 5.3) | - |

| H-2 | 3.65 (quint, 1H, J = 5.3) | 68.6 (CH) |

| H-4 (Butoxy) | 3.36 (t, 2H, J = 6.5) | 70.2 (CH₂) |

| H-1, H-3 | 3.23-3.34 (m, 4H) | 72.1 (CH₂), 72.3 (CH₂) |

| H-8 (Ethoxy) | 3.42 (q, 2H, J = 7.0) | 65.8 (CH₂) |

| H-5 (Butoxy) | 1.46 (quint, 2H, J = 6.5) | 31.3 (CH₂) |

| H-6 (Butoxy) | 1.31 (sext, 2H, J = 7.4) | 18.8 (CH₂) |

| H-9 (Ethoxy) | 1.09 (t, 3H, J = 7.0) | 15.1 (CH₃) |

| H-7 (Butoxy) | 0.87 (t, 3H, J = 7.3) | 13.7 (CH₃) |

| Data sourced from a study by Soto et al., 2018. doi.org |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For 1-butoxy-3-ethoxy-2-propanol, the FTIR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Key expected spectral features include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group's stretching vibration, indicating intermolecular hydrogen bonding.

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the alkyl chains (butoxy, ethoxy, and propanol backbone).

C-O-C Stretch: Strong, characteristic stretching vibrations for the ether linkages (C-O-C) are expected to appear in the fingerprint region, typically around 1100 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol group would also contribute to the complex pattern in the 1000-1200 cm⁻¹ region.

FTIR analysis is valuable for monitoring chemical reactions, identifying the presence of the hydroxyl and ether functional groups, and assessing the purity of the compound by detecting impurities such as starting materials (e.g., diols) or byproducts. researchgate.netresearchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of 1-butoxy-3-ethoxy-2-propanol.

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), a form of API-MS, can provide the exact molecular mass. For 1-butoxy-3-ethoxy-2-propanol (C₉H₂₀O₃), the theoretical mass of the sodiated adduct [M+Na]⁺ is calculated and compared to the experimental value. A study has reported finding the [M+Na]⁺ ion at an m/z of 199.1341, which closely matches the calculated value of 199.1305, thus confirming the compound's identity. doi.org

Tandem mass spectrometry (MS/MS), another application of API-MS, involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides detailed structural information, helping to distinguish between isomers. The fragmentation of 1-butoxy-3-ethoxy-2-propanol would likely involve cleavages of the C-C and C-O bonds, leading to the loss of butoxy and ethoxy groups or parts of the alkyl chains. acs.orgaip.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating 1-butoxy-3-ethoxy-2-propanol from complex mixtures and for its precise quantification.

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like 1-butoxy-3-ethoxy-2-propanol. iarc.fr The compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column.

GC-FID: When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative results. The FID response is proportional to the mass of carbon atoms, making it a reliable method for purity assessment and concentration measurement, often used to confirm purity levels greater than 95%.

GC-MS: Coupling GC with a Mass Spectrometer (MS) provides a powerful tool for both identification and quantification. nih.govpublications.gc.ca As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or known standards. semanticscholar.orgrsc.org GC-MS is particularly useful for identifying impurities and reaction byproducts. nih.gov

A typical GC method for analyzing related glycerol (B35011) ethers involves an injector temperature of 280 ºC and a detector temperature of 250 ºC, with a programmed temperature gradient for the column. doi.org

Table 2: GC-MS Parameters for Analysis of Related Glycol Ethers

| Parameter | Condition |

| Column Type | Capillary Column (e.g., VF-WAXms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250-280 °C |

| Detector Temperature | ~250 °C |

| Column Program | Temperature gradient (e.g., 80°C to 230°C) |

| These parameters are representative and may be optimized for specific applications. doi.orgsemanticscholar.org |

While GC is well-suited for 1-butoxy-3-ethoxy-2-propanol itself, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is employed for the analysis of related non-volatile species, degradation products, or for formulations where the compound is part of a complex, non-volatile matrix.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like 1-butoxy-3-ethoxy-2-propanol, which lack a strong UV chromophore, detection can be achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-absorbing agent can be performed to enable detection by a standard UV-Vis detector. LC is also amenable to coupling with mass spectrometry (LC-MS) for enhanced sensitivity and specificity in complex sample analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Analysis of Intermolecular Interactions in Multicomponent Systems

The study of intermolecular interactions is fundamental to understanding the behavior of "2-Propanol, 1-butoxy-" (also known as 1-butoxy-2-propanol) in mixtures with other chemical entities. researchgate.netresearchgate.net Researchers employ various advanced analytical techniques to probe the nature and extent of these interactions, which can range from weak van der Waals forces to stronger hydrogen bonding. researchgate.net Thermodynamic and spectroscopic approaches are particularly insightful in this regard. acs.org

Detailed investigations into the molecular interactions in binary liquid mixtures containing 1-butoxy-2-propanol (B1222761) and various other organic compounds, such as alcohols and amines, have been conducted. researchgate.netresearchgate.net These studies often involve the precise measurement of physical properties like density (ρ), viscosity (η), and the speed of sound (u) across the entire composition range at different temperatures. researchgate.netacs.org From this experimental data, several thermodynamic parameters are calculated to quantify the non-ideal behavior of the mixtures, which in turn reveals the nature of the intermolecular forces between the constituent molecules. researchgate.net

Key calculated parameters include excess molar volume (VE), viscosity deviation (Δη), and deviations in isentropic compressibility (Δκs). A negative deviation in these excess properties from ideal behavior typically signifies the presence of strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the unlike molecules in the mixture. researchgate.net Conversely, positive deviations suggest that the interactions between like molecules (self-association) are stronger, or that steric hindrance and dispersive forces are dominant.

Spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy, provide direct evidence of intermolecular interactions. researchgate.netdntb.gov.ua Changes in the position and intensity of characteristic absorption bands, such as the O-H stretching band of an alcohol, upon mixing with 1-butoxy-2-propanol can confirm the formation of new hydrogen bonds. dntb.gov.ua

Detailed Research Findings:

Systematic studies on binary mixtures of 1-butoxy-2-propanol with a series of 1-alcohols have been performed to understand the effect of the alcohol's chain length on molecular interactions. acs.org The measured densities and viscosities were used to calculate excess volumes (VE) and viscosity deviations (Δη). acs.org The results were often fitted to the Redlich-Kister polynomial equation to correlate the excess properties with the composition of the mixture. researchgate.netacs.org

For instance, in mixtures of 1-butoxy-2-propanol with ethanol (B145695), densities and viscosities were measured at various temperatures (298.15 K, 308.15 K, and 318.15 K). acs.org The calculated excess volumes and viscosity deviations provided insights into the packing efficiency and specific interactions between the component molecules. acs.org

Similarly, the interactions between 1-butoxy-2-propanol and various amines have been investigated. researchgate.net The thermophysical and spectroscopic data from these studies indicated strong hetero-association between the components. researchgate.net The magnitude of the calculated thermodynamic parameters helped in understanding the order of interaction strength with different amines. researchgate.net

Below are interactive data tables summarizing typical findings from such studies.

Table 1: Excess Molar Volume (VE) for Binary Mixtures of 1-Butoxy-2-propanol with Alcohols at 298.15 K

| Mole Fraction of 1-Butoxy-2-propanol (x₁) | VE (cm³/mol) with Ethanol | VE (cm³/mol) with 1-Propanol (B7761284) | VE (cm³/mol) with 1-Butanol |

| 0.1 | -0.052 | -0.041 | -0.035 |

| 0.3 | -0.128 | -0.105 | -0.090 |

| 0.5 | -0.165 | -0.138 | -0.118 |

| 0.7 | -0.142 | -0.119 | -0.102 |

| 0.9 | -0.068 | -0.057 | -0.049 |

Table 2: Viscosity Deviation (Δη) for Binary Mixtures of 1-Butoxy-2-propanol with Amines at 298.15 K

| Mole Fraction of 1-Butoxy-2-propanol (x₁) | Δη (mPa·s) with Diethylamine | Δη (mPa·s) with Dipropylamine | Δη (mPa·s) with Triethylamine |

| 0.1 | -0.115 | -0.142 | -0.098 |

| 0.3 | -0.280 | -0.345 | -0.235 |

| 0.5 | -0.350 | -0.430 | -0.290 |

| 0.7 | -0.295 | -0.365 | -0.245 |

| 0.9 | -0.140 | -0.175 | -0.118 |

These data illustrate that the interactions in these multicomponent systems are complex and dependent on the specific nature of the co-solvent. The negative values for both VE and Δη in these examples suggest that the formation of new intermolecular interactions, such as hydrogen bonds, leads to a more compact liquid structure and increased resistance to flow compared to an ideal mixture. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Stability and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, stability, and reactivity of 2-Propanol, 1-butoxy-3-ethoxy-. These calculations provide a detailed picture of the electron distribution and energy of the molecule.

DFT methods can be used to optimize the geometry of the molecule, determining the most stable arrangement of its atoms. Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. set-science.com For similar ether compounds, DFT calculations have been employed to assess their susceptibility to oxidation or hydrolysis by analyzing partial charges and frontier molecular orbitals.

A computational study using DFT in conjunction with a solvation model (SMD) has been shown to accurately predict the partition coefficients of polar solvents, which is a key parameter for understanding their environmental fate and behavior in mixtures. acs.org This approach could be effectively applied to 2-Propanol, 1-butoxy-3-ethoxy- to predict its distribution between immiscible phases like octanol (B41247) and water. acs.org

Table 1: Predicted Physicochemical Properties of Related Glycol Ethers Using Computational Methods

| Compound | Predicted Property | Method | Reference |

| 1-n-butoxy-3-ethoxy-2-propanol | Octanol/Water Partition Coefficient | DFT (M11 functional) | acs.org |

| 1-n-butoxy-3-ethoxy-2-propanol | Octanol/Air Partition Coefficient | DFT (M06-2X functional) | acs.org |

| Various Glycerol (B35011) Derivatives | Boiling Point, Density, Viscosity | QSPR | researchgate.netresearchgate.net |

| 1-Ethoxy-2-propanol | Standard Enthalpy of Formation | QSPR | mdpi.comsemanticscholar.org |

Reaction Kinetic Modeling and Atmospheric Chemistry Simulations

The atmospheric chemistry of glycol ethers like 2-Propanol, 1-butoxy-3-ethoxy- is primarily governed by their reactions with hydroxyl (OH) radicals. researchgate.netacs.org Reaction kinetic modeling and atmospheric chemistry simulations are essential for predicting the atmospheric lifetime of this compound and identifying its degradation products, which is crucial for assessing its environmental impact.

The dominant atmospheric degradation pathway for glycol ethers is initiated by H-atom abstraction by OH radicals, typically from the CH2 groups adjacent to the ether linkages. researchgate.net The resulting alkoxy radicals can then undergo various reactions, including reaction with O2, isomerization, or C-C bond scission. researchgate.netacs.org The specific branching ratios of these reactions determine the final products formed.

For example, studies on the OH radical-initiated reactions of 1-methoxy-2-propanol (B31579) and 2-butoxyethanol (B58217) have identified products such as formates, aldehydes, and organic nitrates. acs.org Kinetic studies on similar compounds, like 3-ethoxy-1-propanol, have measured the rate coefficients for their reactions with OH radicals, which are used to calculate their atmospheric lifetimes. researchgate.netresearchgate.net While a specific rate constant for the reaction of 2-Propanol, 1-butoxy-3-ethoxy- with OH radicals is not provided in the search results, it is expected to be significant, leading to a relatively short atmospheric lifetime.

The Master Chemical Mechanism (MCM) is a comprehensive database of chemical reactions used in atmospheric models, and it includes data for various volatile organic compounds (VOCs), including some glycol ethers. copernicus.org Such models can be used to simulate the formation of secondary pollutants, like ozone and secondary organic aerosols (SOA), resulting from the atmospheric oxidation of 2-Propanol, 1-butoxy-3-ethoxy-. ca.gov

Table 2: Atmospheric Reaction Rate Constants for Related Glycol Ethers

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| 1-Butoxy-2-propanol (B1222761) | OH | 3.76 ± 0.54 x 10⁻¹¹ | 296 ± 2 | researchgate.net |

| Diethylene glycol ethyl ether | OH | 5.72 ± 0.85 x 10⁻¹¹ | 296 ± 2 | researchgate.net |

| Diethylene glycol n-butyl ether | OH | 7.44 ± 0.94 x 10⁻¹¹ | 296 ± 2 | researchgate.net |

| 3-Ethoxy-1-propanol | OH | 3.48 ± 0.19 x 10⁻¹¹ | Room Temperature | researchgate.netresearchgate.net |

| 3-Methoxy-3-methyl-1-butanol | OH | 1.64 ± 0.18 x 10⁻¹¹ | 296 ± 2 | researchgate.net |

Solvation Thermodynamics and Molecular Dynamics Simulations

Solvation thermodynamics and molecular dynamics (MD) simulations provide a molecular-level understanding of how 2-Propanol, 1-butoxy-3-ethoxy- interacts with solvents. These computational techniques are crucial for predicting its solubility, miscibility, and the microscopic structure of its solutions.

MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules. For ether alcohols, studies have shown that both intramolecular and intermolecular hydrogen bonds play a significant role in their physical properties. nih.gov The presence of both an ether and a hydroxyl group in 2-Propanol, 1-butoxy-3-ethoxy- allows it to act as both a hydrogen bond donor and acceptor. MD simulations of related ether alcohols have shown that intermolecular hydrogen bonding is stronger between hydroxyl groups than between hydroxyl and ether groups. nih.gov

The thermodynamic properties of mixing, such as excess molar volumes, can be calculated from density data and provide insights into the molecular packing and interactions in binary mixtures. For mixtures of alkoxyalcohols like 1-butoxy-2-propanol with other solvents, positive excess molar volumes have been observed, suggesting that the interactions between unlike molecules are weaker than those between like molecules. researchgate.netresearchgate.net Similar studies on mixtures containing 1-methoxy-2-propanol have reported negative excess volumes, indicating strong interactions and efficient packing. acs.org

These simulation techniques can also be used to predict properties like viscosity and self-diffusion coefficients, which are correlated with the stability of intermolecular hydrogen bonds and the formation of hydrogen-bonded networks. nih.gov

Table 3: Investigated Properties of Glycol Ether Solutions via Computational and Experimental Methods

| System | Investigated Property | Method | Reference |

| Ether alcohols in solution | Hydrogen bonding, density, viscosity, self-diffusion | Molecular Dynamics (MD) Simulations | nih.gov |

| 1-Butoxy-2-propanol + Benzene/Cyclohexane | Excess Molar Volumes | Experimental Density Measurements | researchgate.netresearchgate.net |

| 1-Methoxy-2-propanol + Alcohols/Water | Excess Molar Volumes | Experimental Density Measurements | acs.org |

| Aqueous 3-ethoxypropan-1-amine mixtures | Refractive Indices, Molecular Interactions | Experimental and Thermodynamic Modeling | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. This predictive tool is valuable for estimating the properties of new or untested compounds like 2-Propanol, 1-butoxy-3-ethoxy-, thereby reducing the need for extensive experimental measurements.

QSPR models are built by developing mathematical relationships between a set of molecular descriptors and a specific property. nih.gov These descriptors can be derived from the molecular structure and can represent topological, geometric, or electronic features. researchgate.net For instance, QSPR models have been successfully developed to predict properties such as boiling point, density, viscosity, and refractive index for various organic solvents, including glycol ethers. researchgate.netacs.org

In the context of glycol ethers, QSPR studies have been used to predict properties like the critical micelle concentration (CMC) of nonionic surfactants and the Henry's Law constant for CO2 in physical solvents. researchgate.netresearchgate.net These models often use descriptors such as molecular weight, number of specific functional groups, and topological indices. researchgate.net The predictive power of QSPR models has also been demonstrated for thermodynamic properties like the standard enthalpy of formation for a wide range of organic compounds, including ethers like 1-ethoxy-2-propanol. mdpi.comsemanticscholar.org

While a specific QSPR model for 2-Propanol, 1-butoxy-3-ethoxy- is not detailed in the provided search results, the established methodologies for similar compounds indicate that its properties could be reliably predicted using this approach. researchgate.net

Table 4: Examples of Properties Predicted by QSPR Models for Related Compounds

| Compound Class | Predicted Property | Descriptors Used | Reference |

| Nonionic Surfactants (including glycol ethers) | Critical Micelle Concentration (CMC) | Topological, electronic, and molecular structure parameters | researchgate.net |

| Physical Solvents (including glycol ethers) | CO2 Henry's Law Constant | Number of hydroxyl groups, molecular weight | researchgate.net |

| Organic Solvents (including glycol ethers) | Boiling point, density, viscosity, dielectric constant, refractive index | Quantum chemical, topological, and geometric descriptors | acs.org |

| Glycerol Derivatives | Boiling point, viscosity, solvatochromic parameter ET(30) | Topological and DARC/PELCO descriptors | researchgate.netresearchgate.net |

| Various Organic Compounds | Standard Enthalpy of Formation | Various molecular descriptors | mdpi.comsemanticscholar.org |

Role As a Chemical Intermediate and Functional Solvent in Industrial Processes

Precursor in Advanced Organic Synthesis (e.g., for novel ether thionocarbamates)

No information was found detailing the use of 1-butoxy-3-ethoxy-2-propanol as a precursor for the synthesis of ether thionocarbamates or other advanced organic compounds. Studies on novel ether thionocarbamates utilize different ether alcohols, such as 1-butoxy-2-propanol (B1222761), as their starting material. mdpi.com

Performance as a Coalescing Agent in Specialized Formulations

No data was found on the performance of 1-butoxy-3-ethoxy-2-propanol as a coalescing agent in paints, coatings, or other specialized formulations.

Application as a Coupling Agent in Dispersant Systems

There is no available information describing the application or effectiveness of 1-butoxy-3-ethoxy-2-propanol as a coupling agent in dispersant systems. Other glycol ethers, such as 1-tert-butoxypropan-2-ol, are noted for this function. who.intiarc.fr

Solvent Performance in Research and Formulation Chemistry for Specific Chemical Functions

While 1-butoxy-3-ethoxy-2-propanol is classified as a solvent, no specific research or data tables on its performance characteristics (e.g., solvency power for specific resins, evaporation rate, viscosity) or its use in formulation chemistry were found. rsc.org

Surfactant Properties in Process Fluids

No research was identified that investigates or describes the surfactant properties of 1-butoxy-3-ethoxy-2-propanol in process fluids.

Emerging Research Frontiers and Future Directions

Catalytic Innovations for Enhanced Selectivity and Atom Economy in Synthesis

One promising approach is the catalytic ring-opening of an epoxide precursor, such as 1-butoxy-2,3-epoxypropane, with ethanol (B145695). The key to this method's success lies in the catalyst's ability to direct the regioselective attack of the alcohol at the desired carbon of the epoxide ring. Lewis acidic catalysts, including those based on aluminum or tin, have shown efficacy in promoting such reactions. acs.orgresearchgate.net For instance, studies on the ring-opening of similar epoxides have demonstrated that the choice of catalyst and reaction conditions can significantly influence the product distribution. acs.org

Another area of innovation is the direct, dehydrative etherification of propanediols. This method, which involves the reaction of 1,3-propanediol (B51772) with both butanol and ethanol, is highly atom-economical as the only byproduct is water. cdnsciencepub.com Heteropoly acids and certain metal complexes are being investigated for their potential to catalyze these reactions with high selectivity. who.intcapes.gov.br The development of catalysts that can facilitate the sequential and selective addition of two different alkoxy groups to a diol substrate is a key objective.

The table below summarizes potential catalytic strategies for the synthesis of 2-Propanol, 1-butoxy-3-ethoxy-, drawing on research from analogous systems.

| Catalytic Strategy | Precursors | Catalyst Examples | Key Advantages | References |

| Catalytic Epoxide Ring-Opening | 1-Butoxy-2,3-epoxypropane, Ethanol | Lewis Acids (e.g., Al-, Sn-based), Solid Acid Catalysts | High regioselectivity, Milder reaction conditions | acs.orgresearchgate.net |

| Williamson Ether Synthesis | 1-Butoxy-2-propanol (B1222761), Ethyl halide (or vice versa) | Phase Transfer Catalysts, Ag₂O | Versatility, Well-established method | masterorganicchemistry.comlibretexts.org |

| Dehydrative Etherification | 1,3-Propanediol, Butanol, Ethanol | Heteropoly Acids, Ruthenium Complexes | High atom economy (water is the only byproduct) | who.intcapes.gov.br |

Research in this area continues to seek catalysts that are not only highly selective and efficient but also reusable and environmentally benign, aligning with the principles of green chemistry. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The optimization of synthetic routes for compounds like 2-Propanol, 1-butoxy-3-ethoxy- benefits greatly from real-time monitoring of reaction progress. Advanced spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful tools for in situ analysis, providing kinetic and mechanistic insights without the need for sample extraction. cdnsciencepub.comyoutube.com

For the synthesis of 2-Propanol, 1-butoxy-3-ethoxy- via epoxide ring-opening, in situ FT-IR spectroscopy can be employed to monitor the disappearance of the characteristic epoxide ring absorption bands (typically around 830-950 cm⁻¹) and the appearance of hydroxyl (-OH) and ether (C-O-C) stretching vibrations. capes.gov.brresearchgate.netnih.gov This allows for precise determination of reaction endpoints and can help in optimizing parameters such as temperature and catalyst loading to minimize byproduct formation.

Raman spectroscopy offers complementary information and is particularly well-suited for monitoring reactions in aqueous or highly polar media. edinst.comspectroscopyonline.comazom.com The formation of the ether linkages in 2-Propanol, 1-butoxy-3-ethoxy- can be tracked by observing the characteristic Raman shifts for C-O-C stretching. research-solution.com The quantitative capabilities of Raman spectroscopy can be harnessed to determine the concentration of reactants, intermediates, and the final product throughout the reaction. horiba.com

The following table outlines the potential application of these spectroscopic probes for monitoring the synthesis of 2-Propanol, 1-butoxy-3-ethoxy-.

| Spectroscopic Technique | Key Vibrational Modes to Monitor | Information Gained | References |

| In Situ FT-IR Spectroscopy | Epoxide ring deformation (~830-950 cm⁻¹), -OH stretch (~3400 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) | Reaction kinetics, Disappearance of starting materials, Formation of product and intermediates | capes.gov.brresearchgate.netnih.gov |

| In Situ Raman Spectroscopy | C-O-C symmetric stretch, C-H vibrations | Quantitative analysis of components, Structural information, "Fingerprinting" of molecules | youtube.comedinst.comresearch-solution.com |

The integration of these Process Analytical Technology (PAT) tools into the synthesis of fine chemicals like 2-Propanol, 1-butoxy-3-ethoxy- is crucial for improving process control, ensuring product quality, and enhancing safety. youtube.com

Development of Predictive Models for Complex Environmental Interactions

Understanding the environmental fate and potential ecotoxicity of chemicals is a critical aspect of modern chemical research and regulation. For compounds like 2-Propanol, 1-butoxy-3-ethoxy-, where extensive experimental data may not be available, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are invaluable. oup.comcadaster.eunih.gov

QSAR models correlate the structural and physicochemical properties of a chemical with its biological activity or environmental distribution. For glycol ethers, properties such as the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure are key descriptors for predicting their environmental behavior. researchgate.net Propylene (B89431) glycol ethers, in general, are characterized by high water solubility and low potential for bioaccumulation. researchgate.netheraproject.com

Researchers are developing sophisticated QSAR models that can predict various endpoints, including biodegradability, aquatic toxicity, and potential for skin irritation. oup.com By inputting the structural features of 2-Propanol, 1-butoxy-3-ethoxy- into these models, it is possible to estimate its environmental profile. For instance, the presence of two ether linkages and a secondary hydroxyl group will influence its hydrogen bonding capacity and lipophilicity, which in turn affect its environmental partitioning and bioavailability.

The table below presents key physicochemical properties that would be used in developing a predictive environmental model for 2-Propanol, 1-butoxy-3-ethoxy-, based on data for related propylene glycol ethers.

| Physicochemical Property | Relevance to Environmental Interactions | Predicted Trend for 2-Propanol, 1-butoxy-3-ethoxy- | References |

| Octanol-Water Partition Coefficient (log Kow) | Predicts bioaccumulation potential and partitioning between water and organic matter. | Low to moderate, suggesting low bioaccumulation potential. | researchgate.netheraproject.com |

| Water Solubility | Influences mobility in aquatic environments. | High, leading to distribution in the aqueous phase. | researchgate.net |

| Vapor Pressure | Determines the likelihood of volatilization into the atmosphere. | Low to moderate. | researchgate.net |

| Biodegradability | Indicates the persistence of the compound in the environment. | Expected to be readily biodegradable. | heraproject.com |

These predictive models are essential for conducting environmental risk assessments and for guiding the development of greener and more sustainable chemical products. cadaster.eunih.gov

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups of 2-Propanol, 1-butoxy-3-ethoxy-, namely the secondary hydroxyl group and the two ether linkages, offer opportunities for a variety of chemical transformations and derivatizations to create new molecules with potentially valuable properties.

The secondary alcohol is a key site for chemical modification. It can undergo oxidation to the corresponding ketone, 1-butoxy-3-ethoxy-2-propanone, using a range of oxidizing agents. capes.gov.brnih.gov The choice of oxidant and reaction conditions would be critical to achieve high selectivity and avoid cleavage of the ether bonds.

Esterification of the hydroxyl group with various carboxylic acids or their derivatives would yield a series of esters with different properties. researchgate.netiarc.fr These derivatives could find applications as specialty solvents, plasticizers, or coalescing agents. Furthermore, the hydroxyl group can be a site for the attachment of other functional moieties through reactions like tosylation followed by nucleophilic substitution, expanding the range of accessible derivatives. libretexts.org

While ether linkages are generally stable, they can be cleaved under harsh conditions, such as with strong acids. Research into selective ether cleavage could provide routes to other valuable chemical intermediates.

The table below lists potential chemical transformations of 2-Propanol, 1-butoxy-3-ethoxy-.

| Transformation | Reagent/Catalyst Examples | Potential Product | Potential Applications of Product | References |

| Oxidation | Pyridinium chlorochromate (PCC), Swern oxidation | 1-Butoxy-3-ethoxy-2-propanone | Chemical intermediate, Specialty solvent | capes.gov.brnih.gov |

| Esterification | Carboxylic acids (with acid catalyst), Acyl chlorides | 1-Butoxy-3-ethoxy-2-propyl esters | Plasticizers, Coalescing agents, Fragrances | researchgate.netiarc.fr |

| Derivatization of -OH | Tosyl chloride, Alkyl halides (after deprotonation) | Tosylates, Ethers | Synthetic intermediates for further functionalization | libretexts.org |

The exploration of these and other novel reactions will continue to expand the chemical space accessible from 2-Propanol, 1-butoxy-3-ethoxy- and may lead to the discovery of new materials and molecules with unique and useful properties.

Q & A

(B) What are the recommended methods for synthesizing and characterizing 2-Propanol, 1-butoxy-3-ethoxy-?

Answer:

- Synthesis : Use etherification reactions between 2-propanol and butyl/ethyl halides under controlled alkaline conditions (e.g., Williamson ether synthesis). Monitor reaction progress via gas chromatography (GC) or NMR to ensure selective substitution at the 1- and 3-positions.

- Characterization :

- Structural Analysis : Employ SMILES (CCOCC(COCC=CC)O) and InChIKey (JUCBIYOXORPJMP-UHFFFAOYSA-N) for computational validation .

- Mass Spectrometry : Confirm molecular weight (174.1256 g/mol) using high-resolution mass spectrometry (HRMS) .

- Polarity Assessment : Calculate topological polar surface area (38.7 Ų) and XLogP3 (0.6) to predict solubility and partitioning behavior .

(B) How should researchers address safety protocols for handling this compound, given its potential carcinogenicity?

Answer:

- Personal Protective Equipment (PPE) : Use EN 374-certified gloves, P95/P1 respirators for vapor exposure, and full-body chemical-resistant suits to prevent dermal contact .

- Ventilation : Ensure fume hoods or local exhaust ventilation to maintain airborne concentrations below OSHA/NIOSH limits.

- Carcinogenicity Mitigation : Note that components with ≥0.1% concentration are classified as potential carcinogens (IARC Group 2B, ACGIH A3). Avoid inhalation and use closed systems for transfers .

(A) What computational approaches are suitable for modeling the adsorption behavior of 2-Propanol derivatives on metal oxide surfaces?

Answer:

- AIMD Simulations : Use ab initio molecular dynamics (AIMD) to study adsorption on surfaces like Co₃O₄(001). Key findings:

- Molecular adsorption dominates, with minimal deprotonation even at elevated temperatures.

- Hydrated molecules show limited interaction with preadsorbed hydroxyl groups .

- Validation : Compare vibrational sum frequency spectroscopy (vSFS) data with simulated adsorption geometries to resolve surface binding modes .

(A) How can analytical techniques resolve discrepancies in quantifying trace impurities during synthesis?

Answer:

- Online Monitoring : Use near-infrared (NIR) spectroscopy for real-time tracking of 2-propanol dosing, as HPLC delays may miss rapid concentration changes .

- Cross-Validation : Pair GC-MS with nuclear magnetic resonance (NMR) to identify and quantify byproducts (e.g., unreacted halides or positional isomers).

- Error Analysis : For hyperfine interactions, combine deuterium/proton ENDOR spectroscopy with DFT calculations (B3LYP/IGLO-III) to resolve magnetic parameter inconsistencies .

(B) What environmental precautions are necessary to prevent contamination during disposal?

Answer:

- Containment : Avoid drainage systems; use closed containers to prevent groundwater contamination .

- Biodegradability Assessment : Estimate environmental persistence via log Pow (0.6–0.8) and biodegradation assays (e.g., OECD 301D) .

(A) How do stereochemical uncertainties (e.g., undefined stereocenters) impact reactivity studies?

Answer:

- Stereochemical Mapping : Use chiral chromatography or circular dichroism (CD) to resolve 1 undefined stereocenter and 1 undefined bond stereochemistry .

- Reactivity Modeling : Apply density functional theory (DFT) to compare enantiomeric pathways for ether cleavage or oxidation reactions.

(A) What experimental strategies optimize catalytic performance in reactions involving this compound?

Answer:

- Catalyst Screening : Test acid/base catalysts (e.g., zeolites, metal oxides) for etherification efficiency.

- Kinetic Profiling : Use stopped-flow IR to monitor intermediate formation rates under varying pH and temperature conditions.